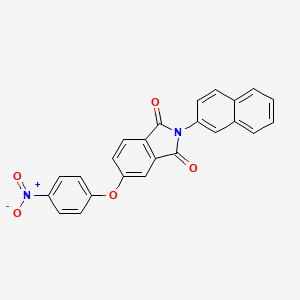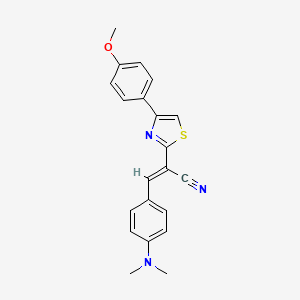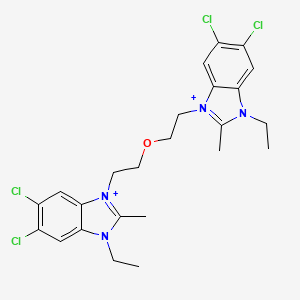
Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Pirrolidina, 1-(4-nitro-1-naftil)- es un compuesto que presenta un anillo de pirrolidina unido a una unidad de naftaleno con un grupo nitro en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Pirrolidina, 1-(4-nitro-1-naftil)- normalmente implica la reacción de pirrolidina con 4-nitro-1-naftaldheído en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en su forma pura.
Tipos de Reacciones:
Oxidación: El grupo nitro en Pirrolidina, 1-(4-nitro-1-naftil)- puede experimentar reacciones de reducción para formar derivados amino.
Reducción: El compuesto se puede reducir usando agentes reductores comunes como el hidrógeno gaseoso en presencia de un catalizador.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El hidrógeno gaseoso con paladio sobre carbón (Pd/C) como catalizador se utiliza a menudo.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas.
Productos Principales Formados:
Reducción: Derivados amino del compuesto original.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo del electrófilo utilizado.
4. Aplicaciones en Investigación Científica
La Pirrolidina, 1-(4-nitro-1-naftil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de Pirrolidina, 1-(4-nitro-1-naftil)- implica su interacción con objetivos moleculares específicos. El grupo nitro puede experimentar reducción para formar intermediarios reactivos que interactúan con moléculas biológicas, lo que lleva a varios efectos biológicos. El anillo de pirrolidina también puede contribuir a la afinidad de unión del compuesto a ciertas proteínas o enzimas, influenciando su actividad.
Compuestos Similares:
Pirrolidina: Un heterociclo simple que contiene nitrógeno con diversas actividades biológicas.
Derivados de naftaleno: Compuestos con un núcleo de naftaleno que exhiben diversas propiedades químicas y biológicas.
Compuestos nitro: Moléculas que contienen grupos nitro que son conocidos por su reactividad y potenciales actividades biológicas.
Unicidad: La Pirrolidina, 1-(4-nitro-1-naftil)- es única debido a la combinación de un anillo de pirrolidina y una unidad de naftaleno sustituida con nitro. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Naphthalene Derivatives: Compounds with a naphthalene core that exhibit diverse chemical and biological properties.
Nitro Compounds: Molecules containing nitro groups that are known for their reactivity and potential biological activities.
Uniqueness: Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is unique due to the combination of a pyrrolidine ring and a nitro-substituted naphthalene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
109392-88-3 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-(4-nitronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2 |
Clave InChI |
FLUWUUPEIABQQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)


![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)

![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)

![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)

